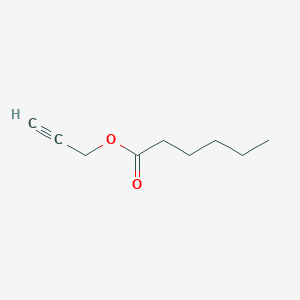
Prop-2-yn-1-yl hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Hexanoic acid, 2-propyn-1-yl ester can be synthesized through the esterification reaction between hexanoic acid and 2-propyn-1-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of hexanoic acid, 2-propyn-1-yl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Industrial methods may also include purification steps such as distillation to obtain the ester in high purity.
化学反応の分析
Types of Reactions
Hexanoic acid, 2-propyn-1-yl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield hexanoic acid and 2-propyn-1-ol.
Reduction: Reduction of the ester can lead to the formation of the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base such as sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used for the reduction of esters.
Substitution: Nucleophilic reagents can be used to substitute the ester group with other functional groups.
Major Products Formed
Hydrolysis: Hexanoic acid and 2-propyn-1-ol.
Reduction: 2-propyn-1-ol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
科学的研究の応用
Hexanoic acid, 2-propyn-1-yl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other compounds.
Biology: The ester may be studied for its potential biological activity and interactions with enzymes.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.
Industry: The compound is used in the fragrance and flavor industry due to its pleasant odor.
作用機序
The mechanism of action of hexanoic acid, 2-propyn-1-yl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of hexanoic acid and 2-propyn-1-ol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions.
類似化合物との比較
Hexanoic acid, 2-propyn-1-yl ester can be compared with other esters such as:
Hexanoic acid, allyl ester: Similar in structure but with an allyl group instead of a propynyl group.
Hexanoic acid, ethyl ester: Contains an ethyl group instead of a propynyl group.
Hexanoic acid, methyl ester: Contains a methyl group instead of a propynyl group.
特性
CAS番号 |
1932-94-1 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
prop-2-ynyl hexanoate |
InChI |
InChI=1S/C9H14O2/c1-3-5-6-7-9(10)11-8-4-2/h2H,3,5-8H2,1H3 |
InChIキー |
BCJLWLQDTCGSFZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)OCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


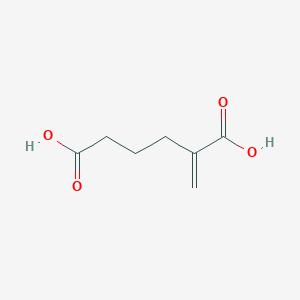
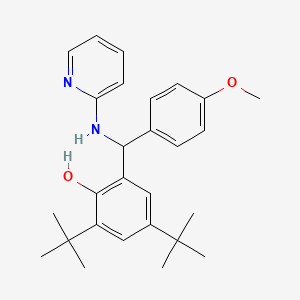
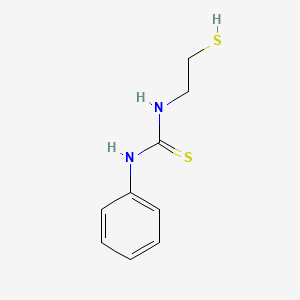
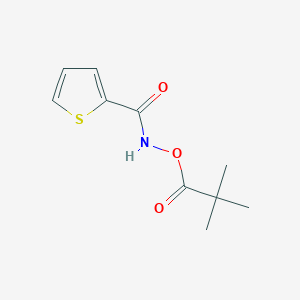
![1-Oxaspiro[4.5]decane](/img/structure/B13988614.png)

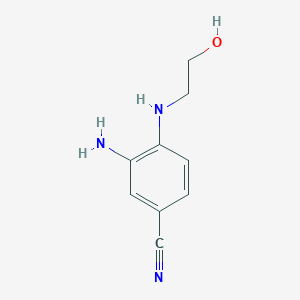
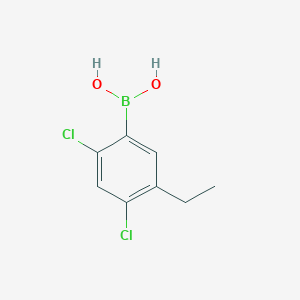
![N-(4-(benzyloxy)benzyl)benzo[d]thiazole-6-carboxamide](/img/structure/B13988638.png)
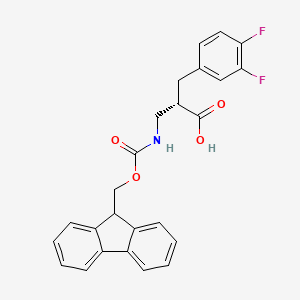
![[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid](/img/structure/B13988653.png)
![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988655.png)

![tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13988662.png)
